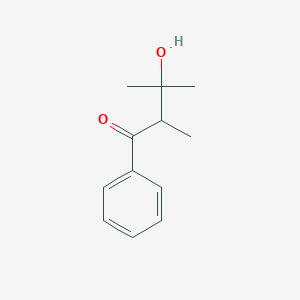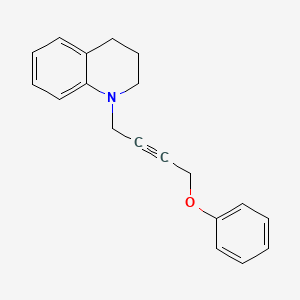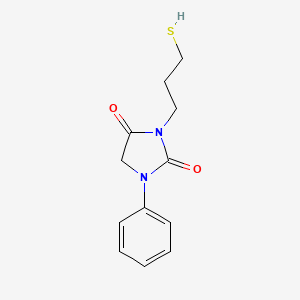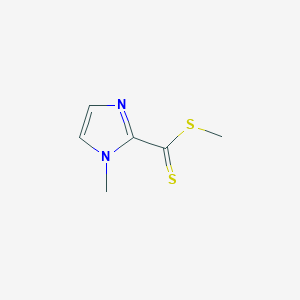
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is an organic compound with a hydroxyl group (-OH) attached to a carbon atom that is part of a butanone structure. This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile molecule in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the condensation, and a reducing agent like sodium borohydride (NaBH4) for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and optimized temperature and pressure conditions are often employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,3-dimethyl-1-phenylbutan-1-one.
Reduction: Formation of 3-hydroxy-2,3-dimethyl-1-phenylbutanol.
Substitution: Formation of halogenated derivatives such as 3-chloro-2,3-dimethyl-1-phenylbutan-1-one.
科学研究应用
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
相似化合物的比较
Similar Compounds:
- 3-Hydroxy-1-phenylbutan-2-one
- 3,3-Dimethyl-1-phenylbutan-1-one
- 4-Phenyl-3-hydroxybutan-2-one
Comparison: 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and ketone functional groups on a butanone backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-hydroxy-2,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(12(2,3)14)11(13)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
InChI 键 |
GEBGXZJOEPZRHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/no-structure.png)
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)


![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)


